Pyridine, 4-(2-azidoethyl)-
Description
Contextualization within Functionalized Pyridine (B92270) Chemistry
The pyridine scaffold is a fundamental structural motif in a vast array of chemical compounds. beilstein-journals.org It is one of the most common nitrogen-containing heterocycles found in FDA-approved drugs, natural products, and functional materials. rsc.orgresearchgate.netnih.gov The chemical properties of pyridines are defined by their aromaticity, the basicity of the ring nitrogen atom, and the electron-deficient character of the ring carbons. researchgate.net These characteristics make the pyridine ring a desirable component in organic synthesis, influencing properties like water solubility, stability, and the ability to form hydrogen bonds. beilstein-journals.orgnih.gov
The direct and selective functionalization of the pyridine ring, however, presents a significant challenge for chemists due to its electron-poor nature and the coordinating power of the nitrogen atom. rsc.orgresearchgate.net Historically, the synthesis of functionalized pyridines often required building the ring from acyclic precursors. rsc.orgresearchgate.net Modern synthetic chemistry focuses on developing methods for direct C-H functionalization to improve efficiency and reduce waste. beilstein-journals.orgrsc.org Research has led to various strategies, including transition-metal-catalyzed reactions, to introduce functional groups at specific positions on the pyridine ring. beilstein-journals.orgacs.org The functionalization at the C4 position, as seen in Pyridine, 4-(2-azidoethyl)-, is a key area of interest, though often more challenging than functionalization at the C2 position. researchgate.netinnovations-report.comuni-muenster.de
Significance of Azide (B81097) and Pyridine Functional Groups in Modern Synthesis and Interdisciplinary Research
The utility of Pyridine, 4-(2-azidoethyl)- is derived from its two key functional components: the pyridine ring and the azide group.
The pyridine group serves as a crucial scaffold in medicinal chemistry and materials science. nih.govuni-muenster.de Its structural similarity to benzene, combined with the presence of a nitrogen atom, modulates lipophilicity and enhances aqueous solubility and metabolic stability in drug candidates. nih.gov Pyridine derivatives exhibit a wide spectrum of biological activities, including antitumor, antiviral, and anti-inflammatory properties. nih.gov In materials science, the electron-deficient nature and dipole moment of the pyridine ring make it a valuable component for creating organic functional materials, such as dyes and materials for organic light-emitting diodes (OLEDs). researchgate.net
The azide functional group (-N₃) is a high-energy moiety of immense importance in organic synthesis. baseclick.eusigmaaldrich.com Despite its energetic nature, it exhibits remarkable stability towards many reagents and reaction conditions, allowing for its introduction early in a synthetic sequence. baseclick.eu The azide group is perhaps most famous for its role in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and selective reaction used to form stable triazole linkages. baseclick.eubionordika.fi This reaction is widely employed in bioconjugation to link molecules to proteins, nucleic acids, or other biomolecules. baseclick.eubionordika.fi Beyond click chemistry, azides are versatile precursors for other functional groups, most notably amines via the Staudinger reduction. enamine.netkit.edu This reactivity makes them useful in the synthesis of pharmaceuticals, polymers, and advanced materials. baseclick.eukit.edu
Scope and Objectives of Academic Research on Pyridine, 4-(2-azidoethyl)-
Academic research on Pyridine, 4-(2-azidoethyl)- primarily focuses on leveraging its bifunctional nature as a molecular linker and building block. The key objectives of this research include:
Synthesis of Complex Molecules: The compound serves as a versatile starting material. For instance, it has been used in copper-catalyzed reactions to generate N-unsubstituted imines, which are then used to construct unsymmetrical 3,5-disubstituted pyridines. nih.gov This demonstrates its utility in building more complex heterocyclic systems from simpler precursors.
Click Chemistry and Bioconjugation: The terminal azide group makes Pyridine, 4-(2-azidoethyl)- an ideal reagent for click chemistry. bionordika.fi Researchers utilize it to attach the pyridine moiety to alkyne-containing molecules. This is particularly valuable in creating bioconjugates or in developing functional materials where the pyridine unit can impart specific properties, such as metal chelation or altered solubility. baseclick.eunih.gov For example, it has been used in the synthesis of fluorophore-based ligands where the pyridine can complex with a metal ion to accelerate cycloaddition reactions. nih.gov
Development of Functional Materials: The pyridine ring can coordinate with metal ions. This property is exploited in materials science. Research has explored the use of related azido-pyridine derivatives in creating coordination compounds and molecular switches. researchgate.netbeilstein-journals.org The 4-(2-azidoethyl) substituent provides a reactive handle to incorporate this metal-binding unit into larger systems like polymers or surfaces.
Medicinal Chemistry Exploration: Given the prevalence of the pyridine scaffold in pharmaceuticals, researchers synthesize derivatives from Pyridine, 4-(2-azidoethyl)- to explore their potential biological activity. nih.gov The triazole ring formed via click chemistry is itself a stable, aromatic linker that is often found in bioactive compounds, making the combination of pyridine and triazole a promising strategy for drug discovery.
Table 2: Synthesis of Pyridine, 4-(2-azidoethyl)-
| Precursor | Reagents | Reaction Type | Yield | Reference |
|---|---|---|---|---|
| 2-(Pyridin-4-yl)ethan-1-amine | Diazo-transfer agent | Automated azide synthesis | 76% | acs.org |
Structure
3D Structure
Properties
CAS No. |
117377-80-7 |
|---|---|
Molecular Formula |
C7H8N4 |
Molecular Weight |
148.17 g/mol |
IUPAC Name |
4-(2-azidoethyl)pyridine |
InChI |
InChI=1S/C7H8N4/c8-11-10-6-3-7-1-4-9-5-2-7/h1-2,4-5H,3,6H2 |
InChI Key |
FXJZRDQREHTBKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CCN=[N+]=[N-] |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of Pyridine, 4 2 Azidoethyl
Reactivity of the Azide (B81097) Moiety
The azide group of 4-(2-azidoethyl)pyridine is a versatile functional handle for a variety of chemical transformations. Its reactivity is central to the utility of this compound in bioconjugation and materials science.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, and 4-(2-azidoethyl)pyridine is a notable substrate in this reaction. The reaction involves the [3+2] cycloaddition of the azide with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole. The generally accepted mechanism proceeds through the formation of a copper(I) acetylide intermediate, which then reacts with the azide. acs.orgnih.gov Kinetic studies have shown that the reaction can be second order with respect to the copper catalyst, suggesting the involvement of a multinuclear copper-acetylide species. nih.govmdpi.com
A key feature of 4-(2-azidoethyl)pyridine in CuAAC reactions is the ability of the pyridine (B92270) nitrogen to act as an intramolecular chelating ligand for the copper catalyst. This chelation brings the catalyst in close proximity to the azide moiety, increasing the effective concentration of the reactants at the reaction site and accelerating the rate-determining step. mit.edu Crystal structures of complexes between the related 2-(2-azidoethyl)pyridine (B2709095) and copper(II) chloride have confirmed the chelation of the copper ion by both the pyridine nitrogen and a nitrogen atom of the azide group. mdpi.comnih.gov This intramolecular assistance is believed to facilitate the rapid interaction between the copper and the azide group, which may occur before the formation of the copper(I) acetylide, making the deprotonation of the alkyne the rate-determining step. mdpi.com This chelation-assisted acceleration allows for efficient reactions even at low copper concentrations, which is advantageous for biological applications where copper toxicity is a concern. mit.edu
| Azide Compound | Chelating Ability | Reactivity in CuAAC | Reference |
| 4-(2-azidoethyl)pyridine | Yes (intramolecular) | Accelerated | mit.edu |
| 2-(2-azidoethyl)pyridine | Yes (intramolecular) | Accelerated | mdpi.commit.edunih.gov |
| Benzyl azide | No | Standard | beilstein-journals.org |
| 2-Phenylethyl azide | No | Slower, often requires external ligands for efficiency | nih.gov |
While the intramolecular chelation of 4-(2-azidoethyl)pyridine enhances CuAAC rates, the addition of exogenous ligands like Tris(benzyltriazolylmethyl)amine (TBTA) can further improve reaction efficiency. TBTA and its analogues are well-known for their ability to stabilize the Cu(I) oxidation state, preventing its disproportionation and oxidation, which is crucial for maintaining catalytic activity, especially in aqueous and aerobic conditions. nih.govbeilstein-journals.org The addition of TBTA to reactions involving chelating azides like 2-(2-azidoethyl)pyridine has been shown to further facilitate the cycloaddition. mdpi.comnih.gov This suggests that even with intramolecular assistance, an external ligand can provide additional stabilization and kinetic benefits to the catalytic system. However, for some highly efficient chelating azides, the addition of certain ligands might slow down the reaction, indicating a complex interplay between the substrate's chelating ability and the external ligand. nih.gov
To circumvent the potential toxicity of copper catalysts in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a powerful metal-free alternative. magtech.com.cnnih.gov This reaction utilizes a strained cycloalkyne, such as a cyclooctyne (B158145) derivative, which reacts readily with an azide without the need for a metal catalyst. magtech.com.cn The driving force for this reaction is the release of ring strain in the cycloalkyne upon cycloaddition. The reactivity in SPAAC is highly dependent on the structure and strain of the cycloalkyne. magtech.com.cnresearchgate.net While specific kinetic data for 4-(2-azidoethyl)pyridine in SPAAC with various cyclooctynes is not extensively detailed in the provided results, its azide functionality makes it a suitable reaction partner in such metal-free click chemistry applications. acs.orgnih.gov The choice of cycloalkyne is critical, with more strained and electronically activated cyclooctynes leading to faster reaction rates. nih.gov
The azide group of 4-(2-azidoethyl)pyridine can be selectively reduced to a primary amine via the Staudinger ligation. This reaction involves the treatment of the azide with a phosphine (B1218219), typically a triarylphosphine, to form an aza-ylide intermediate. sigmaaldrich.com In an aqueous environment, this intermediate is hydrolyzed to yield a primary amine and the corresponding phosphine oxide. sigmaaldrich.comresearchgate.net The Staudinger ligation is highly chemoselective and bioorthogonal, as both the azide and phosphine functionalities are absent in most biological systems. nih.govresearchgate.net While suffering from slower kinetics compared to CuAAC, it remains a valuable tool for bioconjugation. mdpi.com The reduction of the azide to an amine opens up further avenues for chemical modification.
The azide group is known to be photochemically active. Upon irradiation with UV light, organic azides can extrude dinitrogen to form highly reactive nitrene intermediates. These nitrenes can then undergo a variety of transformations, such as C-H insertion, addition to double bonds, or rearrangement. While specific studies on the photochemical transformations of 4-(2-azidoethyl)pyridine are not detailed in the provided search results, the general reactivity of azides suggests its potential for photoaffinity labeling or surface modification applications. researchgate.netacs.org Furthermore, photochemical methods for the functionalization of the pyridine ring itself have been developed, which could potentially be combined with the azide chemistry of this compound. nih.gov
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Kinetics and Mechanistic Pathways
Reactivity of the Pyridine Moiety
The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom, which significantly influences its susceptibility to substitution reactions. wikipedia.orgpearson.comgcwgandhinagar.com This inherent electronic nature makes it less reactive towards electrophiles and more reactive towards nucleophiles compared to benzene. wikipedia.orggcwgandhinagar.com
Electrophilic Aromatic Substitution (EAS)
Electrophilic attack on the pyridine ring is generally disfavored. The nitrogen atom withdraws electron density from the ring carbons, deactivating them towards electrophiles. gcwgandhinagar.com Furthermore, the nitrogen's lone pair readily reacts with electrophilic reagents and Lewis acid catalysts, leading to the formation of a positively charged pyridinium (B92312) species. pearson.comgcwgandhinagar.com This positive charge further deactivates the ring, making reactions like Friedel-Crafts alkylation or acylation typically unsuccessful. wikipedia.org
When EAS does occur, substitution is directed to the C-3 position (β-position), as this is the most electron-rich carbon in the ring and avoids placing a positive charge on the electronegative nitrogen atom in the resonance intermediates. wikipedia.orgaklectures.com Direct nitration and sulfonation of pyridine are sluggish and require harsh conditions. wikipedia.org However, the reactivity can be enhanced by converting the pyridine to a pyridine-N-oxide. This modification activates the ring, particularly at the C-2 and C-4 positions, for electrophilic attack. wikipedia.orggcwgandhinagar.comdavuniversity.org
Table 1: General Reactivity of the Pyridine Ring in Electrophilic Aromatic Substitution
| Reaction Type | Reactivity | Preferred Position | Rationale | Citation |
|---|---|---|---|---|
| Nitration | Sluggish | C-3 | Ring deactivation by nitrogen; formation of pyridinium ion. | wikipedia.org |
| Sulfonation | Difficult | C-3 | Ring deactivation; N-sulfonation can occur. | wikipedia.org |
| Halogenation | Proceeds well | C-3 | Less deactivation compared to nitration/sulfonation. | wikipedia.org |
| Friedel-Crafts | Fails | N/A | Lewis acid catalyst complexes with nitrogen, leading to strong deactivation. | wikipedia.org |
Nucleophilic Aromatic Substitution (NAS)
In contrast to its resistance to electrophilic attack, the pyridine ring is highly susceptible to nucleophilic aromatic substitution, particularly at the C-2 (α) and C-4 (γ) positions. wikipedia.orggcwgandhinagar.comuoanbar.edu.iq The electron-withdrawing nitrogen atom reduces electron density at these positions, making them electrophilic and able to accommodate the negative charge of the intermediate Meisenheimer complex. stackexchange.comechemi.com
For a successful NAS reaction, a good leaving group at the 2- or 4-position is typically required. wikipedia.orggcwgandhinagar.com In the case of Pyridine, 4-(2-azidoethyl)-, the ethyl group at the C-4 position is not a conventional leaving group. However, nucleophilic substitution can be facilitated by first quaternizing the pyridine nitrogen. This process enhances the electrophilicity of the ring and can make a group at the 4-position susceptible to displacement by a nucleophile. google.com The Chichibabin reaction, which involves the amination of pyridine at the 2-position using sodium amide, is a classic example of NAS on an unsubstituted pyridine ring, displacing a hydride ion. wikipedia.orgwikipedia.org
Table 2: General Reactivity of the Pyridine Ring in Nucleophilic Aromatic Substitution
| Position of Attack | Reactivity | Rationale | Citation |
|---|---|---|---|
| C-2 (α) | Favored | Low electron density; stabilization of anionic intermediate by nitrogen. | uoanbar.edu.iqstackexchange.comechemi.com |
| C-4 (γ) | Favored | Low electron density; stabilization of anionic intermediate by nitrogen. | uoanbar.edu.iqstackexchange.comechemi.com |
| C-3 (β) | Disfavored | Higher electron density; anionic intermediate cannot be stabilized by nitrogen. | stackexchange.comechemi.com |
The nitrogen atom of the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital that is not part of the aromatic π-system. pearson.com This makes it available for donation to metal ions, allowing pyridine and its derivatives to function effectively as monodentate ligands in coordination chemistry. gcwgandhinagar.comjscimedcentral.com
In Pyridine, 4-(2-azidoethyl)-, the pyridine nitrogen can coordinate to a variety of metal centers. The formation of stable complexes with transition metals such as cobalt(II), copper(I), copper(II), nickel(II), and silver(I) is well-documented for pyridine-based ligands. jscimedcentral.commdpi.com The coordination can lead to various geometries, including octahedral, square planar, and linear, depending on the metal ion and other ligands present. jscimedcentral.commdpi.com
Studies on 4-azidopyridine (B1251144) have shown its ability to form a stable hexacoordinate complex with silicon tetrachloride (SiCl₄), where two pyridine molecules coordinate to the silicon center in a trans configuration. mdpi.com This demonstrates that the presence of an azido (B1232118) group on the pyridine ring does not impede the coordinating ability of the pyridine nitrogen. mdpi.com Similarly, research on cobalt(II) azide complexes has shown that 4-substituted pyridines act as co-ligands, influencing the final structure and magnetic properties of the coordination polymers. rsc.org
Interplay and Synergistic Reactivity between Azide and Pyridine Functionalities
The presence of both the pyridine ring and the azide group within the same molecule, separated by a flexible ethyl linker, allows for unique synergistic interactions that can influence reactivity and facilitate specific chemical transformations.
One of the most significant examples of this interplay is observed in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". Research has shown that 2-(2-azidoethyl)pyridine, a structural isomer of the title compound, functions as a highly effective chelating ligand. nih.gov The pyridine nitrogen and the proximate azide group can coordinate simultaneously to a copper(I) ion, forming a stable six-membered metallocycle. This chelation effect significantly accelerates the rate of the cycloaddition reaction compared to non-chelating aryl azides. nih.gov It is highly probable that Pyridine, 4-(2-azidoethyl)- exhibits similar chelating behavior, with the pyridine nitrogen acting as an intramolecular co-ligand to promote reactions involving the azide group.
The coordination of the pyridine moiety to a Lewis acid can also modulate the reactivity of the azide group. In the case of the SiCl₄ complex of 4-azidopyridine, complexation to the silicon center was found to slightly enhance the rate of the [3+2] cycloaddition reaction between the azide and phenylacetylene. mdpi.com More notably, the coordination altered the regioselectivity of the reaction, favoring the formation of the 1,5-disubstituted triazole isomer over the 1,4-isomer. mdpi.com This indicates that the electronic state of the pyridine ring directly influences the behavior of the attached azido group.
Furthermore, the azide group itself is a versatile functional group. It is a key precursor for the in-situ generation of N-unsubstituted imines through copper catalysis, which can then be used in multicomponent reactions to synthesize more complex heterocyclic structures, including substituted pyridines. nih.gov The azide can also undergo intramolecular reactions, such as the aza-Wittig reaction, to form cyclic imines like tetrahydropyridines, or participate in intramolecular cycloadditions. acs.orgresearchgate.net The pyridine ring, while not a direct participant, can influence the steric and electronic environment for these transformations.
Table 3: Summary of Synergistic Reactivity
| Reaction Type | Role of Pyridine Moiety | Role of Azide Moiety | Outcome | Citation |
|---|---|---|---|---|
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Acts as an intramolecular chelating ligand for the Cu(I) catalyst. | Reacts with an alkyne to form a triazole ring. | Accelerated reaction rate. | nih.gov |
| [3+2] Cycloaddition (with Lewis Acid) | Coordinates to a Lewis acid (e.g., SiCl₄), altering the electronic properties of the system. | Reacts with an alkyne. | Enhanced reaction rate and altered regioselectivity. | mdpi.com |
| Intramolecular Reactions (e.g., aza-Wittig) | Influences steric and electronic environment. | Reacts to form a new ring system (e.g., tetrahydropyridine). | Formation of fused or spirocyclic systems. | researchgate.net |
Applications in Advanced Organic Synthesis
Pyridine (B92270), 4-(2-azidoethyl)- as a Key Building Block for Complex Molecules
The presence of two distinct reactive sites on Pyridine, 4-(2-azidoethyl)-—the pyridine core and the terminal azide (B81097)—enables its use as a foundational component for the synthesis of intricate molecules. Chemists can leverage these sites sequentially or in tandem to assemble complex structures with a high degree of control.
The azido (B1232118) group in Pyridine, 4-(2-azidoethyl)- is a key participant in 1,3-dipolar cycloaddition reactions, most notably the Huisgen azide-alkyne cycloaddition. acs.orgnih.gov This reaction, particularly its copper(I)-catalyzed variant (CuAAC), is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and mild reaction conditions. mdpi.comacs.org When Pyridine, 4-(2-azidoethyl)- is reacted with a terminal alkyne in the presence of a copper(I) catalyst, it leads to the regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole ring. acs.orgmdpi.com
This transformation is exceptionally powerful for linking the 4-pyridylethyl scaffold to a wide variety of other molecules, provided they bear an alkyne handle. The reaction is tolerant of a broad range of functional groups, allowing for the creation of a diverse library of functionalized triazoles. chim.it For instance, the pyridine nitrogen in the starting material can act as a chelating ligand to the copper catalyst, which may accelerate the cycloaddition process. mdpi.commdpi.com The resulting triazole products are themselves stable heterocyclic systems with applications in medicinal chemistry and materials science.
| Reactant 1 | Reactant 2 (Alkyne) | Catalyst | Product | Reference Principle |
| Pyridine, 4-(2-azidoethyl)- | Phenylacetylene | Cu(I) | 1-(2-(Pyridin-4-yl)ethyl)-4-phenyl-1H-1,2,3-triazole | acs.orgmdpi.com |
| Pyridine, 4-(2-azidoethyl)- | Propargyl alcohol | Cu(I) | (1-(2-(Pyridin-4-yl)ethyl)-1H-1,2,3-triazol-4-yl)methanol | nih.govchim.it |
| Pyridine, 4-(2-azidoethyl)- | Ethynylferrocene | Cu(I) | 4-Ferrocenyl-1-(2-(pyridin-4-yl)ethyl)-1H-1,2,3-triazole | acs.org |
| Pyridine, 4-(2-azidoethyl)- | Diethyl acetylenedicarboxylate | (Thermal) | Diethyl 1-(2-(pyridin-4-yl)ethyl)-1H-1,2,3-triazole-4,5-dicarboxylate | nih.govmdpi.com |
Orthogonal ligation refers to the ability to perform multiple, independent chemical reactions on a single molecule without them interfering with one another. nih.gov Pyridine, 4-(2-azidoethyl)- is an ideal substrate for such strategies due to the distinct reactivity of its azide group and its pyridine ring. mdpi.com
The azide function is a premier example of a bioorthogonal handle. mdpi.com It remains inert to most biological and common organic reagents but reacts selectively under specific conditions, such as in the CuAAC or the strain-promoted azide-alkyne cycloaddition (SPAAC). mdpi.commdpi.com This allows for the precise attachment of the pyridylethyl unit to a larger molecule or surface via a triazole linkage. Subsequently, the pyridine ring remains available for further functionalization. This dual-handle approach enables the stepwise and controlled construction of modular systems where different components can be introduced at specific locations. acs.org For example, a biomolecule could be attached via the azide "click" reaction, followed by the coordination of a metal complex to the pyridine nitrogen for imaging or catalytic applications.
Derivatization Strategies and Functionalization for Targeted Synthesis
Beyond its use as a bifunctional linker, Pyridine, 4-(2-azidoethyl)- can be extensively modified at either the pyridine core or the azidoethyl side chain to generate a wide array of derivatives for targeted applications.
The pyridine ring, while generally less reactive towards electrophilic substitution than benzene, can undergo a variety of chemical modifications. organic-chemistry.org These reactions can be performed while the azidoethyl side chain remains intact, showcasing the chemical stability of the azide group. researchgate.net
One common strategy involves the initial oxidation of the pyridine nitrogen to form the corresponding N-oxide. organic-chemistry.org This activates the ring, facilitating nucleophilic substitution at the C2 and C6 positions. For instance, treatment of the N-oxide with a Grignard reagent can introduce alkyl or aryl groups at the 2-position. organic-chemistry.org Other methods for functionalizing pyridines include transition-metal-catalyzed cross-coupling reactions, although this would typically require a pre-functionalized starting material (e.g., a halogenated pyridine).
| Starting Material | Reagent(s) | Transformation | Product | Reference Principle |
| Pyridine, 4-(2-azidoethyl)- | m-CPBA | N-Oxidation | Pyridine, 4-(2-azidoethyl)-, 1-oxide | organic-chemistry.org |
| Pyridine, 4-(2-azidoethyl)-, 1-oxide | 1. Phenylmagnesium bromide2. Acetic Anhydride | C2-Arylation | 2-Phenyl-4-(2-azidoethyl)pyridine | organic-chemistry.org |
| Pyridine, 4-(2-azidoethyl)- | Methyl Iodide | N-Alkylation | 4-(2-Azidoethyl)-1-methylpyridin-1-ium iodide | rsc.org |
The azido group is not merely a precursor for triazoles; it can be converted into several other valuable functional groups. nih.gov The most significant transformation is its reduction to a primary amine, which opens up a vast landscape of subsequent chemical reactions.
The reduction of the azide can be achieved cleanly and efficiently through several methods. The Staudinger reaction involves treating the azide with a phosphine (B1218219), such as triphenylphosphine (B44618), to form an intermediate iminophosphorane, which can then be hydrolyzed with water to yield the primary amine and triphenylphosphine oxide. nih.govresearchgate.net Alternatively, catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) and a hydrogen source effectively reduces the azide to the corresponding amine. nih.gov This resulting amine, 4-(2-aminoethyl)pyridine (B79904), is a valuable building block in its own right, enabling amide bond formation, reductive amination, and the synthesis of new heterocyclic systems. Another useful transformation is the aza-Wittig reaction, where the intermediate iminophosphorane reacts with aldehydes or ketones to form imines. nih.gov
| Functional Group Transformation | Reagent(s) | Product | Reference Principle |
| Azide to Primary Amine (Staudinger Reduction) | 1. Triphenylphosphine (PPh₃)2. H₂O | 4-(2-Aminoethyl)pyridine | nih.govresearchgate.net |
| Azide to Primary Amine (Hydrogenation) | H₂, Palladium on Carbon (Pd/C) | 4-(2-Aminoethyl)pyridine | nih.gov |
| Azide to Imine (Aza-Wittig Reaction) | 1. PPh₃2. Benzaldehyde (PhCHO) | N-Benzylidene-2-(pyridin-4-yl)ethan-1-amine | nih.govresearchgate.net |
Applications in Interdisciplinary Research
Chemical Biology Research (as a molecular tool, excluding human trials)
In the realm of chemical biology, "Pyridine, 4-(2-azidoethyl)-" serves as a critical molecular tool for the study of biological processes in controlled laboratory settings. Its applications are primarily centered around its ability to participate in bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov
The azide (B81097) group in "Pyridine, 4-(2-azidoethyl)-" is a key component in the design of bioorthogonal probes. rsc.org These probes are engineered to become fluorescent or to release a specific cargo upon reacting with a target molecule within a cellular environment. nih.gov This "smart probe" strategy allows for the visualization and tracking of biomolecules with high specificity. nih.govrsc.org The azide functionality enables its participation in reactions like the Staudinger ligation and the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC), which are widely used bioorthogonal reactions. nih.govresearchgate.net These reactions are highly selective and can proceed efficiently in complex biological media. nih.gov
The development of these probes has significantly advanced the study of cellular dynamics. For instance, a bioorthogonal probe can be designed to fluoresce only after it has reacted with its intended biomolecular target, a process that helps in reducing background noise and enhancing the signal for clearer imaging. nih.gov
| Bioorthogonal Reaction | Description | Key Feature |
| Staudinger Ligation | Reaction between an azide and a phosphine (B1218219), forming an aza-ylide that is then hydrolyzed to a primary amine and a phosphine oxide. researchgate.netnih.gov | Forms an amide bond, useful for ligating molecules. |
| Azide-Alkyne Cycloaddition | A [3+2] cycloaddition between an azide and an alkyne to form a stable triazole ring. nih.gov | Can be catalyzed by copper(I) (CuAAC) or proceed without a catalyst using strained alkynes (SPAAC). nih.govnih.gov |
"Pyridine, 4-(2-azidoethyl)-" is instrumental in metabolic labeling, a technique used to introduce a chemical reporter into biomolecules. nih.govsemanticscholar.org For example, cells can be fed with azido (B1232118) sugars, which are then incorporated into glycans through the cell's natural biosynthetic pathways. nih.govnih.govsemanticscholar.orgresearchgate.net The azide group, now part of the glycan structure, can be selectively tagged with a probe containing a complementary reactive group, such as a phosphine for Staudinger ligation or an alkyne for click chemistry. researchgate.netnih.gov This allows for the visualization and study of glycans in cellular systems. nih.govsemanticscholar.org
This labeling strategy extends to other biomolecules as well. Azide-modified building blocks can be incorporated into proteins and nucleic acids, enabling their subsequent modification with imaging agents or affinity tags. nih.govnih.gov The high specificity of the bioorthogonal reactions ensures that only the labeled biomolecules are detected. nih.gov
Examples of Labeled Biomolecules:
Glycans: Metabolic labeling with azido sugars like N-azidoacetylmannosamine (ManNAz) allows for the visualization of cellular glycans. nih.govresearchgate.net
Nucleic Acids: Azide groups can be incorporated into nucleic acids to facilitate their conjugation with peptides or other molecules. nih.gov
Proteins: While not directly detailed in the provided context for this specific compound, the principle of incorporating unnatural amino acids with azide groups is a known strategy. nih.gov
The ability to selectively modify biomolecules using "Pyridine, 4-(2-azidoethyl)-" has led to the synthesis of a wide array of modified bioconjugates. mdpi.com These are hybrid molecules where a biomolecule is linked to another molecule, such as a drug, a fluorescent dye, or a polymer. The azide-alkyne cycloaddition reaction is a particularly powerful tool for creating these conjugates due to its high efficiency and specificity. nih.gov
For instance, a peptide can be conjugated to an oligonucleotide to create a peptide-oligonucleotide conjugate (POC). nih.gov Such bioconjugates have applications in targeted drug delivery and as research tools. The formation of a stable triazole linkage through click chemistry ensures the robustness of the resulting bioconjugate. nih.gov The synthesis of these complex molecules is often achieved with high yields, highlighting the efficiency of this chemical approach. nih.gov
Materials Science and Polymer Chemistry
In the fields of materials science and polymer chemistry, "Pyridine, 4-(2-azidoethyl)-" provides a versatile building block for the creation of functional polymers and complex supramolecular structures. The dual functionality of the pyridine (B92270) ring and the azide group allows for orthogonal modification and assembly strategies.
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become an indispensable tool for polymer chemists. ugent.be "Pyridine, 4-(2-azidoethyl)-" can be readily incorporated into polymer chains, either at the ends or as pendant groups. This allows for the precise synthesis of various polymer architectures, including block copolymers, graft copolymers, and star polymers. acs.org
The high efficiency of the CuAAC reaction makes it possible to connect large polymer chains with near-quantitative yields. ugent.be For example, an alkyne-terminated polymer can be "clicked" with an azide-functionalized polymer, such as one derived from "Pyridine, 4-(2-azidoethyl)-", to form a well-defined block copolymer. This modular approach allows for the creation of a vast library of functional polymers with tailored properties. nih.gov
| Polymer Architecture | Synthesis Strategy using Azide-Alkyne Click Chemistry |
| Block Copolymers | Coupling of two different polymer chains, one with a terminal azide and the other with a terminal alkyne. ugent.be |
| Graft Copolymers | "Grafting-to" approach where azide-terminated side chains are attached to a polymer backbone containing alkyne groups. acs.org |
| Cyclic Polymers | Intramolecular cyclization of a linear polymer with an azide at one end and an alkyne at the other. ugent.be |
The pyridine moiety of "Pyridine, 4-(2-azidoethyl)-" plays a crucial role in the formation of self-assembled systems and supramolecular architectures. nih.gov Pyridine-based ligands are known to coordinate with metal ions, leading to the formation of discrete molecular assemblies with well-defined topologies. nih.govmdpi.com The ability of pyridine to participate in hydrogen bonding and π-stacking interactions also contributes to the stability of these supramolecular structures. nih.gov
By incorporating "Pyridine, 4-(2-azidoethyl)-" into larger molecules or polymers, it is possible to direct their self-assembly into complex nanostructures. rsc.orgnih.gov For example, amphiphilic molecules containing a pyridine headgroup can self-assemble in water to form nanotubes or nanofibers. nih.gov The azide group remains available for further functionalization of the assembled structure via click chemistry, allowing for the creation of multifunctional materials. The self-assembly process can be influenced by various factors, including the presence of metal ions and the nature of the solvent. mdpi.comamanote.com
Supramolecular Chemistry and Host-Guest Recognition Systems
In supramolecular chemistry, "Pyridine, 4-(2-azidoethyl)-" can act as a versatile building block for the construction of complex, non-covalently assembled architectures. The pyridine ring is a well-known motif in host-guest chemistry, capable of forming predictable interactions.
The molecule can be incorporated into larger host molecules or onto surfaces, where the pyridine unit acts as a recognition site for complementary guest molecules. The binding is typically driven by a combination of hydrogen bonding, metal coordination, or π-π stacking.
For instance, a host system functionalized with "Pyridine, 4-(2-azidoethyl)-" can selectively bind guest molecules containing carboxylic acid groups through strong hydrogen bonding between the pyridyl nitrogen and the acidic proton of the guest.
Furthermore, the pyridine moiety can coordinate to metal ions, enabling the formation of metallo-supramolecular assemblies. In such systems, the "Pyridine, 4-(2-azidoethyl)-" can act as a monodentate ligand, or it can be incorporated into more complex polytopic ligands after the azide group has been used to link multiple pyridine units together. These metallo-assemblies can form discrete structures like cages or extended networks with potential applications in catalysis, molecular recognition, and materials science.
An example of a host-guest interaction involving a surface functionalized with "Pyridine, 4-(2-azidoethyl)-" is the recognition of a guest molecule with a complementary hydrogen bonding pattern.
Table of Host-Guest System Components:
| Host Component | Guest Component | Primary Interaction | Potential Application |
| Surface functionalized with Pyridine, 4-(2-azidoethyl)- | Aromatic carboxylic acids | Hydrogen bonding | Chemical sensors for organic acids. |
| Porphyrin macrocycle with alkyne groups reacted with Pyridine, 4-(2-azidoethyl)- | Metal ions (e.g., Zn(II), Fe(II)) | Metal-ligand coordination | Biomimetic catalysis, light-harvesting systems. |
| Self-assembled monolayer on gold with Pyridine, 4-(2-azidoethyl)- | Planar aromatic molecules | π-π stacking | Molecular electronics, selective adsorption. |
The ethyl spacer in "Pyridine, 4-(2-azidoethyl)-" provides conformational flexibility, which can be advantageous in allowing the pyridine recognition site to orient itself optimally for guest binding. This flexibility can lead to higher association constants compared to more rigid systems.
Advanced Analytical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of "Pyridine, 4-(2-azidoethyl)-" in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of individual atoms.
One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the number and types of protons and carbons in the molecule.
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the ethyl chain. The pyridine ring protons typically appear as two sets of doublets due to their symmetric substitution pattern. The protons closer to the nitrogen atom (H-2 and H-6) are deshielded and appear at a lower field compared to the protons further away (H-3 and H-5). The ethyl group protons will appear as two triplets, with the methylene (B1212753) group adjacent to the azide (B81097) function being more deshielded than the one attached to the pyridine ring.
¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on the carbon skeleton. The pyridine ring will exhibit three distinct signals for its five carbon atoms due to symmetry (C-4, C-2/6, and C-3/5). The chemical shifts are influenced by the electronegativity of the ring nitrogen. Two additional signals are expected for the aliphatic carbons of the azidoethyl side chain.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Pyridine, 4-(2-azidoethyl)- Predicted data is based on established chemical shift values for pyridine and ethyl-substituted compounds.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Pyridine C2, C6 | ~8.5 | ~150 |
| Pyridine C3, C5 | ~7.2 | ~124 |
| Pyridine C4 | - | ~148 |
| -CH₂-Py | ~3.0 (t) | ~35 |
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are connected through bonds. youtube.com For "Pyridine, 4-(2-azidoethyl)-", a key cross-peak would be observed between the two methylene triplets of the ethyl chain, confirming their connectivity. Cross-peaks would also be seen between the adjacent pyridine protons (H-2 with H-3, and H-5 with H-6).
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. epfl.ch This allows for the unambiguous assignment of carbon signals based on their known proton assignments. For instance, the proton signal at ~8.5 ppm would correlate with the carbon signal at ~150 ppm (C-2/6).
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds, which is essential for connecting different parts of the molecule. epfl.ch Key correlations would include those between the pyridine protons (H-3/5) and the first methylene carbon (-CH₂-Py), and between the methylene protons and the C-4 of the pyridine ring, confirming the attachment point of the side chain.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly useful for determining conformation. For this molecule, NOESY could show correlations between the protons of the first methylene group (-CH₂-Py) and the H-3/H-5 protons of the pyridine ring.
Table 2: Expected 2D NMR Correlations for Pyridine, 4-(2-azidoethyl)-
| 2D NMR Experiment | Expected Key Correlations | Information Gained |
|---|---|---|
| COSY | H-2 ↔ H-3; H-5 ↔ H-6; (-CH₂-Py) ↔ (-CH₂-N₃) | Confirms J-coupling between adjacent protons. |
| HSQC | H-2/6 ↔ C-2/6; H-3/5 ↔ C-3/5; H(-CH₂-Py) ↔ C(-CH₂-Py); H(-CH₂-N₃) ↔ C(-CH₂-N₃) | Assigns carbon signals based on attached protons. |
| HMBC | H-3/5 ↔ C-4; H(-CH₂-Py) ↔ C-3/5; H(-CH₂-Py) ↔ C-4 | Confirms the connection of the ethyl group to the C4 position of the pyridine ring. |
| NOESY | H(-CH₂-Py) ↔ H-3/5 | Provides information on the spatial arrangement and conformation of the side chain relative to the ring. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This precision allows for the determination of the elemental formula of the compound, distinguishing it from other molecules with the same nominal mass. For "Pyridine, 4-(2-azidoethyl)-" (C₇H₈N₄), the exact mass of the protonated molecular ion ([M+H]⁺) can be calculated and compared to the experimental value to confirm its elemental composition.
A primary fragmentation pathway involves the loss of a neutral nitrogen molecule (N₂) from the azide group, a characteristic fragmentation for azides. nih.gov Other significant fragmentations would likely include the cleavage of the ethyl chain. Alpha-cleavage next to the pyridine ring is a common pathway for alkyl-substituted aromatic rings, which would lead to the formation of a stable pyridylmethyl cation. libretexts.orgmiamioh.edu
Table 3: Predicted HRMS Data and Major Fragments for Pyridine, 4-(2-azidoethyl)-
| Ion/Fragment | Formula | Calculated Exact Mass (m/z) | Description |
|---|---|---|---|
| [M+H]⁺ | [C₇H₉N₄]⁺ | 149.0822 | Protonated Molecular Ion |
| [M+H - N₂]⁺ | [C₇H₉N₂]⁺ | 121.0760 | Loss of dinitrogen from the azide group |
| [M - C₂H₃N₃]⁺ | [C₅H₄N]⁺ | 78.0338 | Cleavage of the ethylazide group, pyridine cation |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are essential for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy : The most prominent and diagnostic feature in the IR spectrum of "Pyridine, 4-(2-azidoethyl)-" is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group (-N₃). This peak typically appears in the region of 2100-2160 cm⁻¹. acs.org Other characteristic bands include C-H stretching vibrations for the aromatic pyridine ring (above 3000 cm⁻¹) and the aliphatic ethyl chain (below 3000 cm⁻¹), as well as C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region. nist.gov
Raman Spectroscopy : Raman spectroscopy provides complementary information to IR. While the azide stretch is also visible in Raman, the symmetric vibrations of the pyridine ring are often particularly strong. researchgate.net The characteristic ring-breathing modes of the pyridine moiety, which are highly sensitive to substitution, would be clearly observable. researchgate.netnih.gov
Table 4: Characteristic IR and Raman Frequencies for Pyridine, 4-(2-azidoethyl)-
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| Aromatic C-H Stretch | 3010-3100 | Medium | Medium |
| Aliphatic C-H Stretch | 2850-2960 | Medium | Medium |
| Azide (N₃) Asymmetric Stretch | 2100-2160 | Strong, Sharp | Medium |
| Pyridine Ring C=C, C=N Stretches | 1400-1610 | Strong | Strong |
| CH₂ Bend (Scissoring) | ~1450 | Medium | Weak |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov If a suitable single crystal of "Pyridine, 4-(2-azidoethyl)-" can be grown, this technique would provide definitive structural data, including:
Bond Lengths and Angles : Precise measurement of all bond lengths and angles, confirming the connectivity and geometry of the pyridine ring and the azidoethyl side chain.
Conformation : Determination of the torsional angles, which describe the spatial orientation of the azidoethyl group relative to the plane of the pyridine ring.
Crystal Packing : Information on how the molecules arrange themselves in the crystal lattice, revealing intermolecular interactions such as π-π stacking of the pyridine rings or weak hydrogen bonds that stabilize the solid-state structure.
While a crystal structure for "Pyridine, 4-(2-azidoethyl)-" is not publicly available, analysis of related structures, such as a hexacoordinate silicon complex of 4-azidopyridine (B1251144), reveals that the pyridine rings can adopt conformations that are either coplanar or orthogonal to each other depending on the crystalline packing forces. mdpi.com This suggests that intermolecular forces would play a significant role in the solid-state structure of the title compound.
Chromatographic Methods for Purity Assessment and Separation (e.g., High-Performance Liquid Chromatography - HPLC, Gas Chromatography-Mass Spectrometry - GC-MS)
Chromatographic techniques are fundamental for assessing the purity of "Pyridine, 4-(2-azidoethyl)-" and for its separation from starting materials, byproducts, and degradants. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) depends on the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of pyridine derivatives. researchgate.net For a polar, basic compound like "Pyridine, 4-(2-azidoethyl)-", reversed-phase HPLC (RP-HPLC) is a common approach. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. helixchrom.com
To achieve good peak shape and retention for basic compounds like pyridines, it is often necessary to control the pH of the mobile phase by adding buffers or acids, such as formic acid or ammonium (B1175870) formate. helixchrom.com This suppresses the interaction of the basic nitrogen atom with residual silanol (B1196071) groups on the stationary phase, preventing peak tailing. Given the compound's structure, a UV detector set to a wavelength around 254-260 nm would be appropriate for detection, as the pyridine ring is a strong chromophore.
Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can also offer unique selectivity for separating pyridine and its derivatives. helixchrom.com
Table 1: Representative HPLC Conditions for Analysis of Pyridine Derivatives This table presents typical conditions used for related pyridine compounds, which would serve as a starting point for method development for Pyridine, 4-(2-azidoethyl)-.
| Parameter | Condition | Rationale/Comment |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard nonpolar stationary phase for RP-HPLC. |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient or Isocratic) | Acid modifier improves peak shape for basic analytes. helixchrom.com |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |
| Detection | UV at 254 nm | Strong absorbance by the pyridine ring. |
| Column Temperature | 25-30 °C | Ensures reproducible retention times. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for both separating and identifying volatile compounds. researchgate.net For "Pyridine, 4-(2-azidoethyl)-" to be analyzed by GC, it must be sufficiently volatile and thermally stable to be vaporized in the injector without decomposition. Organic azides can be thermally labile, potentially decomposing to form highly reactive nitrenes. Therefore, care must be taken, and the use of a lower injector temperature may be necessary.
In GC-MS, separation occurs in a capillary column, often with a nonpolar stationary phase like 5%-phenyl-methylpolysiloxane (e.g., HP-5ms). mdpi.com The carrier gas is typically an inert gas like helium. After separation, the molecules are ionized, commonly by electron ionization (EI) at 70 eV, which causes fragmentation. mdpi.com The resulting mass spectrum provides a molecular fingerprint that is highly specific to the compound's structure.
The mass spectrum of "Pyridine, 4-(2-azidoethyl)-" would be expected to show a molecular ion peak (M+) corresponding to its molecular weight. Key fragmentation patterns would likely involve the loss of N₂ from the azide group, cleavage of the ethyl chain, and fragmentation of the pyridine ring itself. The presence of the pyridine ring often leads to characteristic ions at m/z 78 or related fragments. nih.gov
Table 2: Predicted GC-MS Parameters and Expected Fragmentation This table outlines a potential GC-MS method and the fragmentation patterns anticipated for Pyridine, 4-(2-azidoethyl)- based on the analysis of similar structures.
| Parameter/Fragment | Description | Reference/Rationale |
|---|---|---|
| GC Column | HP-5ms (30 m x 0.25 mm x 0.25 µm) | Standard column for a wide range of volatile and semi-volatile compounds. mdpi.com |
| Injector Temperature | 200-250 °C (Optimization required) | Must be high enough for volatilization but low enough to prevent azide decomposition. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard method for generating reproducible fragmentation patterns. mdpi.com |
| Expected M+ Peak | m/z = 148 | Corresponds to the molecular weight of C₇H₈N₄. |
| Key Fragment 1 | [M - N₂]+ (m/z = 120) | Characteristic loss of dinitrogen from the azide group. |
| Key Fragment 2 | [C₅H₄NCH₂]+ (m/z = 92) | Benzylic-type cleavage of the ethyl side chain. |
| Key Fragment 3 | [C₅H₄N]+ (m/z = 78) | Fragment corresponding to the pyridine ring, a common feature in pyridine GC-MS spectra. hmdb.ca |
X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. thermofisher.com When analyzing "Pyridine, 4-(2-azidoethyl)-", XPS can provide invaluable information about the different nitrogen environments present in the molecule.
The analysis involves irradiating the sample with a beam of X-rays and measuring the kinetic energy of the electrons that are ejected from the top 1-10 nm of the material. The binding energy of these electrons is characteristic of the element and its chemical environment.
For "Pyridine, 4-(2-azidoethyl)-", the high-resolution N 1s spectrum is of particular interest. The molecule contains four nitrogen atoms in two distinct chemical environments: one pyridinic nitrogen and three nitrogen atoms in the azide group. These different environments will give rise to distinct peaks in the N 1s spectrum.
Pyridinic Nitrogen : The nitrogen atom in the pyridine ring is an sp²-hybridized, aromatic nitrogen. It is expected to have a binding energy of approximately 398.3-398.9 eV. researchgate.net
Azide Nitrogen : The azide group (-N₃) has a linear structure with three distinct nitrogen atoms. This results in two separate peaks in the N 1s spectrum with an approximate intensity ratio of 2:1. acs.orgnih.gov
The central, positively charged nitrogen atom is the most electron-deficient and therefore has the highest binding energy, typically around 404-405.6 eV. acs.orgnih.gov
The two terminal nitrogen atoms are chemically more equivalent and have a lower binding energy, typically around 401-402.1 eV. acs.orgnih.gov
It is important to note that organic azides can be sensitive to X-ray radiation, which may cause the azide group to degrade during analysis. thermofisher.com This can be mitigated by using rapid data acquisition techniques. thermofisher.com
Table 3: Expected N 1s Binding Energies for Pyridine, 4-(2-azidoethyl)- Binding energies are based on published data for pyridine and organic azide compounds and represent expected values.
| Nitrogen Atom Environment | Expected Binding Energy (eV) | Expected Relative Peak Area | Reference |
|---|---|---|---|
| Pyridinic Nitrogen (-N=) | ~398.3 - 398.9 | 1 | researchgate.net |
| Terminal Azide Nitrogens (N-N=N, N=N-N) | ~401.0 - 402.1 | 2 | acs.orgnih.gov |
| Central Azide Nitrogen (-N=N=N-) | ~404.0 - 405.6 | 1 | acs.orgnih.gov |
Theoretical and Computational Studies of Pyridine, 4 2 Azidoethyl
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule like Pyridine (B92270), 4-(2-azidoethyl)-. These methods provide insights into the electronic structure, which in turn dictates the molecule's reactivity and physical properties.
Density Functional Theory (DFT) Studies on Pyridine, 4-(2-azidoethyl)-
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For a compound like Pyridine, 4-(2-azidoethyl)-, DFT calculations could provide valuable information about its geometry, stability, and electronic properties. Studies on similar molecules, such as 2-azido pyridine, have utilized DFT methods like B3LYP with a 6-31G(d,p) basis set to analyze energy and geometry changes in different electronic states (S0, D0(+), and D0(-)). nih.gov
A typical DFT study on Pyridine, 4-(2-azidoethyl)- would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. Subsequent calculations would yield key electronic parameters.
Table 1: Hypothetical DFT-Calculated Electronic Properties of Pyridine, 4-(2-azidoethyl)-
| Property | Predicted Value | Significance |
| Energy of HOMO (Highest Occupied Molecular Orbital) | - | Indicates the ability to donate electrons. |
| Energy of LUMO (Lowest Unoccupied Molecular Orbital) | - | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | - | Relates to the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity. |
| Dipole Moment | - | Provides information about the polarity of the molecule. |
| Mulliken Atomic Charges | - | Describes the distribution of electron density among the atoms, highlighting potential sites for nucleophilic or electrophilic attack. |
Note: The table above is illustrative. Specific values would need to be generated through actual DFT calculations.
Transition State Analysis of Reactions Involving the Compound
Transition state analysis is a computational tool used to study the mechanism of chemical reactions. For Pyridine, 4-(2-azidoethyl)-, this would be particularly relevant for understanding its participation in reactions like "click chemistry" (cycloadditions) or its thermal decomposition.
By mapping the potential energy surface of a reaction, computational chemists can identify the transition state—the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. For example, in the cycloaddition of an azide (B81097) with an alkyne, DFT calculations can elucidate the concerted or stepwise nature of the reaction mechanism and predict the regioselectivity of the product formation.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. For a flexible molecule like Pyridine, 4-(2-azidoethyl)-, which has several rotatable bonds, MD simulations can provide detailed insights into its conformational landscape and how it interacts with its environment.
An MD simulation would model the movement of each atom in the molecule over a period of time, governed by a force field that describes the interatomic forces. The resulting trajectory can be analyzed to identify the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule might bind to a target or how it behaves in solution.
Furthermore, MD simulations can be used to study intermolecular interactions, for instance, by simulating Pyridine, 4-(2-azidoethyl)- in a solvent box (e.g., water or an organic solvent) to understand its solvation properties and how it might interact with other molecules. Studies on pyridine in inclusion compounds have used solid-state 2H NMR spectroscopy in conjunction with MD simulations to understand its mobility and orientation. nih.gov
Cheminformatics and In Silico Prediction of Chemical Properties (e.g., ADME for design purposes, not drug development)
Cheminformatics utilizes computational methods to analyze chemical information. For Pyridine, 4-(2-azidoethyl)-, various cheminformatics tools can be used to predict its physicochemical properties and absorption, distribution, metabolism, and excretion (ADME) characteristics. These predictions are valuable for the design of this compound as a research tool, for example, in the development of chemical probes or functionalized materials.
Various online platforms and software can calculate these properties based on the molecule's structure. These predictions can guide the design of derivatives with more desirable characteristics for specific research applications.
Table 2: Predicted Physicochemical and ADME Properties of Pyridine, 4-(2-azidoethyl)- (Illustrative)
| Property | Predicted Value | Importance in Research Tool Design |
| Physicochemical Properties | ||
| Molecular Weight | ~148.16 g/mol | Influences diffusion and transport properties. |
| logP (Octanol-Water Partition Coefficient) | - | A measure of lipophilicity, affecting solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | - | Relates to hydrogen bonding potential and permeability. |
| Number of Rotatable Bonds | - | Indicates molecular flexibility. |
| ADME Properties | ||
| Water Solubility | - | Crucial for handling and for biological applications. |
| Blood-Brain Barrier (BBB) Permeation | - | Relevant if the molecule is intended for use in neuroscience research tools. |
| CYP450 Inhibition | - | Important for understanding potential metabolic interactions in biological systems. |
| P-glycoprotein Substrate | - | Affects cellular efflux and accumulation. |
Note: This table is for illustrative purposes. Actual values would be generated using predictive software.
Molecular Docking Studies for Understanding Binding Patterns (for research tools, not drug efficacy)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Pyridine, 4-(2-azidoethyl)-, docking studies would be instrumental in understanding how it might interact with a specific protein or other biological macromolecule. This is particularly relevant when designing it as a component of a chemical probe or a ligand for affinity-based applications.
In a typical docking study, the three-dimensional structure of the target macromolecule is used as a receptor. The ligand, Pyridine, 4-(2-azidoethyl)-, is then computationally placed into the binding site of the receptor in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, and the top-ranked poses provide insights into the potential binding mode and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-stacking).
For instance, if Pyridine, 4-(2-azidoethyl)- were to be used as a photoaffinity label, docking studies could help in designing derivatives that bind to a target protein with high affinity and specificity, allowing the azide group to form a covalent bond upon photoactivation.
Emerging Trends and Future Research Directions
Development of Next-Generation Synthetic Strategies for Pyridine (B92270), 4-(2-azidoethyl)- Analogs
The synthesis of pyridine derivatives has evolved significantly from traditional condensation reactions to more sophisticated and efficient methodologies. researchgate.netijpsonline.com Future efforts are aimed at developing next-generation synthetic strategies that offer higher yields, greater functional group tolerance, and improved regioselectivity for analogs of Pyridine, 4-(2-azidoethyl)-.
Advancements in transition-metal-catalyzed reactions, such as cyclization and cross-coupling procedures, are providing new avenues for constructing functionalized pyridine rings. nih.gov Techniques like C−H functionalization are emerging as powerful tools for directly modifying the pyridine core, enabling transformations that were previously challenging due to the electron-deficient nature of the ring. researchgate.net Another innovative approach is "skeletal editing," a method that allows for the precise swapping of atoms within the pyridine ring itself, opening up possibilities for creating novel molecular frameworks. eurekalert.orgsciencedaily.com
Simultaneously, new methods for introducing the crucial azido (B1232118) group are being developed. Traditional methods are being supplemented by novel techniques such as palladium-catalyzed azidation of aryl halides and triflates, which is compatible with a wide range of heterocycles, including pyridine. acs.org Researchers have also developed an "azide group protection method" that allows for the use of highly reactive Grignard reagents in the synthesis of complex azide (B81097) compounds, paving the way for a broader range of organonitrogen compounds. sciencedaily.com
Table 1: Comparison of Modern Synthetic Strategies for Pyridine Analogs
| Strategy | Description | Advantages |
|---|---|---|
| Transition-Metal Catalysis | Utilizes metals like palladium to catalyze cyclization and cross-coupling reactions for building the pyridine ring. nih.gov | High efficiency, good functional group tolerance. |
| C-H Functionalization | Directly modifies existing C-H bonds on the pyridine ring, avoiding the need for pre-functionalized starting materials. researchgate.net | Atom economical, allows for late-stage functionalization. |
| Skeletal Editing | Involves the cleavage of bonds within the pyridine ring to swap atom pairs (e.g., C-N to C-C). sciencedaily.com | Enables creation of novel and complex molecular skeletons. |
| Protected Azide Synthesis | Employs a protecting group for the azide moiety to make it compatible with reactive intermediates like Grignard reagents. sciencedaily.com | Expands the scope of substrates for creating complex azides. |
| Palladium-Catalyzed Azidation | Uses a palladium catalyst to introduce the azide group onto aryl halides or triflates. acs.org | Mild reaction conditions, suitable for various heterocycles. |
Expanding the Scope of Bioorthogonal Applications Beyond Established Click Chemistry
The azide group in Pyridine, 4-(2-azidoethyl)- makes it a prime candidate for bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgnih.gov While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is a widely used ligation technique, its utility in living cells is limited by the cytotoxicity of the copper catalyst. wikipedia.orgnih.gov
A major area of research is the use of copper-free click chemistry, formally known as strain-promoted azide-alkyne cycloaddition (SPAAC). sigmaaldrich.com This reaction utilizes strained cyclooctynes that react readily with azides at physiological temperatures without the need for a toxic metal catalyst, making it highly suitable for labeling biomolecules in living cells and even whole organisms. wikipedia.org
Beyond SPAAC, researchers are exploring other bioorthogonal reactions involving azides. The Staudinger ligation, the first bioorthogonal reaction to be developed, involves the reaction of an azide with a triarylphosphine and has been used in both cells and live mice. wikipedia.orgsigmaaldrich.commdpi.com Other emerging strategies include the strain-promoted alkyne-nitrone cycloaddition (SPANC) and the reaction of tetrazines with strained alkenes, which offers exceptionally fast reaction kinetics. sigmaaldrich.comcomporgchem.comutmb.edu These alternative ligations provide a toolkit of orthogonal reactions, allowing for multiple, independent labeling events within the same biological system. mdpi.com
Table 2: Overview of Azide-Based Bioorthogonal Reactions
| Reaction | Key Reactants | Catalyst | Key Features |
|---|---|---|---|
| CuAAC | Azide, Terminal Alkyne | Copper(I) | Fast kinetics, high yield; catalyst toxicity is a concern in vivo. nih.gov |
| SPAAC | Azide, Strained Alkyne (e.g., cyclooctyne) | None (Strain-promoted) | Copper-free, suitable for live-cell applications. wikipedia.org |
| Staudinger Ligation | Azide, Phosphine (B1218219) | None | First developed bioorthogonal reaction; phosphines can be air-sensitive. wikipedia.orgmdpi.com |
| Tetrazine Ligation | Tetrazine, Strained Alkene (e.g., trans-cyclooctene) | None | Extremely fast reaction rates, useful for low-concentration applications. sigmaaldrich.comcomporgchem.com |
Integration into Advanced Functional Materials for Sensing and Catalysis
The distinct properties of the pyridine and azide functionalities position Pyridine, 4-(2-azidoethyl)- as a valuable component for advanced functional materials. The pyridine ring, an electron-deficient heterocycle, is a key component in ligands for transition metals, catalysts, and various organic materials with diverse electronic properties. researchgate.net The azide group provides a "handle" for covalently attaching the molecule to surfaces or integrating it into polymer backbones via click chemistry.
In the field of sensing, research has shown that functionalized graphene surfaces modified with aromatic azides can be used to detect volatile amines, which is relevant for applications like monitoring food quality. nih.govrsc.org The interaction between the amine and the functional group anchored to the graphene induces a detectable electronic change. nih.gov Derivatives of Pyridine, 4-(2-azidoethyl)- could be integrated into such systems, where the pyridine unit could modulate the electronic properties or act as a binding site.
In materials science, pyridine-containing compounds are being investigated as hole-transporting materials in organic light-emitting diodes (OLEDs). nih.gov The pyridine rings can influence the material's electronic properties, molecular aggregation, and electron mobility. rsc.org By using the azidoethyl group to incorporate the pyridine moiety into polymers or onto conductive surfaces, researchers can design new materials for optoelectronic devices. The coordinating ability of the pyridine nitrogen also makes it a candidate for developing novel catalysts when complexed with metal ions.
Table 3: Potential Applications in Functional Materials
| Application Area | Role of Pyridine Moiety | Role of Azidoethyl Moiety |
|---|---|---|
| Chemical Sensors | Modulates electronic properties; potential binding site for analytes. nih.gov | Covalent attachment to sensor surfaces (e.g., graphene). |
| OLEDs | Acts as a hole-transporting or electron-transporting component. nih.govrsc.org | Integration into polymer-based devices or onto electrodes. |
| Catalysis | Serves as a ligand to coordinate with catalytically active metal centers. researchgate.net | Immobilization of the catalyst onto a solid support for easy recovery. |
Exploration of Novel Reactivity Patterns and Mechanistic Insights for Enhanced Utility
A deeper understanding of the reactivity of Pyridine, 4-(2-azidoethyl)- is crucial for unlocking its full synthetic potential. The azide group is known for its diverse reactivity; it can undergo [3+2] cycloaddition reactions, be reduced to a primary amine via the Staudinger reaction, or extrude dinitrogen gas under thermal or photochemical conditions to form a highly reactive nitrene intermediate. nih.govmdpi.com This nitrene can then undergo various insertion or rearrangement reactions.
Mechanistic studies are essential for optimizing existing reactions and discovering new ones. For instance, detailed experimental and computational studies on Pd-catalyzed azidation have revealed the critical roles of phosphine ligands in facilitating the reaction and preventing catalyst deactivation. acs.org Understanding the factors that govern the reactivity of both the pyridine ring and the azido group allows chemists to design more efficient synthetic routes and to develop novel transformations. The electrophilic nature of the azido group makes it susceptible to nucleophiles, a reactivity pattern that can be exploited or must be controlled depending on the desired outcome. sciencedaily.com By exploring these patterns, researchers can enhance the utility of Pyridine, 4-(2-azidoethyl)- as a versatile chemical building block. nih.gov
Table 4: Key Reactions of the Azido Group
| Reaction Type | Description | Resulting Functional Group |
|---|---|---|
| Cycloaddition | [3+2] reaction with alkynes or alkenes. nih.gov | Triazole or Triazoline |
| Staudinger Reaction/Ligation | Reaction with a phosphine. mdpi.com | Amine (via an iminophosphorane intermediate) |
| Reduction | Conversion of the azide to an amine using reducing agents. mdpi.com | Primary Amine |
| Aza-Wittig Reaction | Reaction of the intermediate iminophosphorane with a carbonyl compound. mdpi.com | Imine |
| Nitrene Formation | Thermal or photochemical extrusion of N₂. nih.gov | Nitrene (highly reactive intermediate) |
Computational Design and Prediction of Novel Pyridine, 4-(2-azidoethyl)- Derivatives for Specific Research Applications
Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. cmjpublishers.com These methods allow for the rational design and prediction of the properties of novel molecules before their synthesis, saving significant time and resources. cmjpublishers.com For derivatives of Pyridine, 4-(2-azidoethyl)-, computational approaches can be used to predict a wide range of characteristics.
In drug discovery, for example, molecular docking simulations can predict how a molecule will bind to a biological target, such as an enzyme or receptor. researchgate.netelsevierpure.comnih.gov This is often combined with the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to assess the "drug-likeness" of a potential therapeutic agent. mdpi.comnih.govauctoresonline.org Several studies have successfully used these in silico tools to design novel pyridine-based compounds with potential anticancer, anti-inflammatory, or antimicrobial activities. researchgate.netrsc.orgnih.govnih.gov
Furthermore, computational methods like Density Functional Theory (DFT) can provide insights into the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.net This information is valuable for designing functional materials with specific optical or electronic characteristics for applications in sensing or electronics. By computationally screening virtual libraries of Pyridine, 4-(2-azidoethyl)- derivatives, researchers can identify promising candidates for specific applications and guide future synthetic efforts toward the most promising targets.
Table 5: Application of Computational Tools in Derivative Design
| Computational Tool | Application | Predicted Properties |
|---|---|---|
| Molecular Docking | Drug Discovery | Binding affinity and mode to biological targets. elsevierpure.comnih.gov |
| ADMET Prediction | Drug Discovery, Toxicology | Pharmacokinetics (absorption, distribution, etc.), toxicity profile. mdpi.comnih.gov |
| Molecular Dynamics (MD) | Drug Discovery, Materials Science | Dynamic behavior and stability of ligand-protein complexes. elsevierpure.com |
| Density Functional Theory (DFT) | Materials Science, Mechanistic Studies | Electronic structure, reactivity, HOMO-LUMO gap, spectroscopic properties. researchgate.net |
| PASS Prediction | Drug Discovery | Prediction of a broad spectrum of biological activities. cmjpublishers.com |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(2-azidoethyl)pyridine, and how are reaction conditions optimized?
- Methodology :
-
Route 1 : Alkylation of pyridine derivatives with azidoethyl bromides. For example, intermediates like 10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14-dione can be alkylated with 4-(2-azidoethyl)benzene using potassium tert-butoxide in DMSO .
-
Route 2 : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click" chemistry). Sodium ascorbate and CuSO₄ in DMSO are standard catalysts for azide-alkyne coupling .
-
Optimization : Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization. Purify via flash column chromatography (silica gel 230–400 mesh) .
- Data Table : Key Reaction Parameters
| Parameter | Typical Range |
|---|---|
| Temperature | 65–90°C (reflux conditions) |
| Solvent | DMSO, THF, or EtOH/H₂O mixtures |
| Catalyst | CuSO₄/Na ascorbate (CuAAC) |
| Reaction Time | 1–20 hours |
Q. How is 4-(2-azidoethyl)pyridine characterized, and what analytical techniques validate its purity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz) confirms substitution patterns. For example, azidoethyl protons appear as triplets near δ 3.5–3.7 ppm .
- Infrared (IR) Spectroscopy : The azide (-N₃) stretch is observed at ~2100 cm⁻¹ .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₇H₉N₄: 165.0875) .
Advanced Research Questions
Q. How does the azido group in 4-(2-azidoethyl)pyridine influence its reactivity in enzyme-responsive drug delivery systems?
- Mechanistic Insight : The azide enables bioorthogonal CuAAC for conjugating payloads (e.g., monomethylauristatin E). Enzyme-triggered cleavage (e.g., by β-glucuronidase) releases the drug in target tissues .
- Experimental Design :
-
Click Chemistry : Use O-(2-aminoethyl)-O-(2-azidoethyl)nonaethylene glycol as a linker. React with alkyne-functionalized drugs under Cu(I) catalysis .
-
Stability Testing : Monitor azide integrity under physiological conditions (pH 7.4, 37°C) via HPLC. Degradation >10% within 24 hours indicates instability .
- Data Table : Enzyme-Responsive Release Efficiency
| Enzyme | Release Time (h) | Efficiency (%) |
|---|---|---|
| β-Glucuronidase | 6–8 | >90 |
| Carboxylesterase | 24 | <20 |
Q. What are the stability challenges of 4-(2-azidoethyl)pyridine under thermal or photolytic conditions, and how are they mitigated?
- Stability Risks :
- Thermal Decomposition : Azides decompose exothermically above 100°C, releasing N₂ gas. Use differential scanning calorimetry (DSC) to identify onset temperatures .
- Photolytic Degradation : UV light (254 nm) cleaves azides. Store in amber vials at -20°C .
- Mitigation Strategies :
- Add stabilizers (e.g., 1% hydroquinone) to reactions.
- Use inert atmospheres (Ar/N₂) during synthesis .
Q. How can computational modeling predict the binding affinity of 4-(2-azidoethyl)pyridine derivatives in pharmacological targets?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with receptors (e.g., kinases). Pyridine’s lone pair participates in π-π stacking or hydrogen bonding .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. RMSD >2.5 Å indicates poor target retention .
- Validation : Compare predicted IC₅₀ values with in vitro assays (e.g., enzyme inhibition). Discrepancies >10-fold require force field recalibration .
Safety and Handling
Q. What safety protocols are critical when handling 4-(2-azidoethyl)pyridine in azide-based reactions?
- Protocols :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all steps .
- Spill Management : Neutralize azides with 10% sodium hypochlorite (NaClO). Avoid friction or sparks to prevent detonation .
- Waste Disposal : Quench excess azides with aqueous NaNO₂ before disposal .
Contradictions and Limitations
Q. Why do some studies report conflicting data on the cytotoxicity of azide-functionalized pyridines?
- Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
